molecular formula C9H6N2OS B13168965 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde

5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde

Cat. No.: B13168965
M. Wt: 190.22 g/mol
InChI Key: DTVJWWIQBOQYAO-UHFFFAOYSA-N
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Description

5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a thiazole ring and a pyridine ring. The thiazole ring consists of a five-membered ring containing sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the condensation of 2-aminothiazole with pyridine-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the condensation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of microbial growth or other biological effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Thiazol-2-yl)pyridine-3-carbaldehyde is unique due to the presence of both the thiazole and pyridine rings, as well as the reactive aldehyde group. This combination of structural features makes it a versatile compound for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential biological activity further enhance its significance in scientific research .

Properties

Molecular Formula

C9H6N2OS

Molecular Weight

190.22 g/mol

IUPAC Name

5-(1,3-thiazol-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H6N2OS/c12-6-7-3-8(5-10-4-7)9-11-1-2-13-9/h1-6H

InChI Key

DTVJWWIQBOQYAO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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